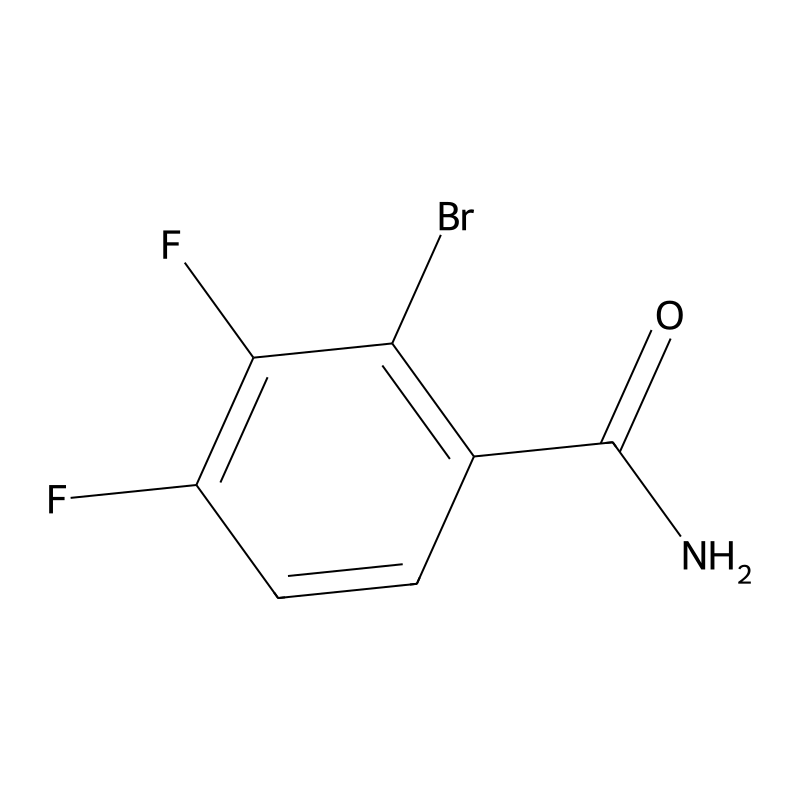

2-Bromo-3,4-difluorobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- The compound may be relatively new or niche. Many research chemicals are not commercially available or haven't been extensively studied yet.

- Research may not be published yet. Scientific findings often undergo a peer-review process before publication, and there could be ongoing research that hasn't been publicly disclosed yet.

Finding further information on 2-Bromo-3,4-difluorobenzamide

Here are some suggestions for finding further information on 2-Bromo-3,4-difluorobenzamide:

- Scientific databases: Search scientific databases like Scifinder or Reaxys [SciFinder: ] [Reaxys: ]. These databases often contain information on the synthesis, properties, and potential applications of chemicals.

- Patent databases: Look for patents mentioning 2-Bromo-3,4-difluorobenzamide. Patents sometimes disclose the properties and potential uses of new compounds [USPTO Patent Full-Text and Image Database: ].

- Chemical suppliers: Some chemical suppliers may have information on the applications of 2-Bromo-3,4-difluorobenzamide listed on their product pages.

2-Bromo-3,4-difluorobenzamide is an aromatic compound with the chemical formula CHBrFNO. It features a benzene ring substituted at the 2-position with a bromine atom and at the 3 and 4-positions with fluorine atoms, along with an amide functional group. This unique substitution pattern contributes to its distinct chemical properties, including its reactivity and potential biological activity. The compound is characterized by its crystalline structure and is typically synthesized in laboratory settings for various applications in organic chemistry and medicinal chemistry .

The reactivity of 2-Bromo-3,4-difluorobenzamide is influenced by the presence of the bromine and fluorine substituents. Key reactions include:

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

- Coupling Reactions: The compound can participate in coupling reactions, particularly in the synthesis of more complex organic molecules.

These reactions highlight its versatility as a building block in organic synthesis .

Research into the biological activity of 2-Bromo-3,4-difluorobenzamide indicates potential pharmacological properties. Compounds with similar structures have been investigated for their roles as:

Further investigation into its biological effects is warranted to fully understand its therapeutic potential .

The synthesis of 2-Bromo-3,4-difluorobenzamide typically involves several steps:

- Starting Material Preparation: The synthesis begins with 3,4-difluorobenzoic acid or a similar precursor.

- Bromination: Bromination at the 2-position can be achieved using bromine or brominating agents under controlled conditions.

- Amidation: The resulting bromo compound is then reacted with ammonia or an amine to form the amide bond.

For example, one method involves reacting 3,4-difluorobenzoic acid with thionyl chloride to form the corresponding acyl chloride, followed by reaction with ammonia .

2-Bromo-3,4-difluorobenzamide finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Its derivatives are explored for potential use as drugs due to their biological activities.

- Material Science: It may be utilized in developing new materials with specific properties due to its unique chemical structure .

Studies on the interactions of 2-Bromo-3,4-difluorobenzamide with biological targets are essential for understanding its pharmacological potential. These studies may include:

- Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.

- In Vitro Testing: Conducting experiments in cell cultures to assess biological activity and toxicity.

- Mechanistic Studies: Investigating the biochemical pathways affected by this compound.

Such studies are crucial for advancing its development as a therapeutic agent .

Several compounds share structural similarities with 2-Bromo-3,4-difluorobenzamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Bromo-4,5-difluorobenzamide | Bromine at position 2; fluorines at 4 and 5 | Different substitution pattern affecting reactivity |

| 3,4-Difluorobenzamide | No bromine; only difluoro substitutions | Potentially different biological activity |

| 2-Chloro-3,4-difluorobenzamide | Chlorine instead of bromine | Varying electronic effects due to halogen differences |

| 2-Bromo-3-fluorobenzamide | Bromine at position 2; single fluorine | Less steric hindrance compared to difluoro variants |

Each of these compounds exhibits unique properties influenced by their substituents' nature and positions. The presence of both bromine and fluorine in 2-Bromo-3,4-difluorobenzamide provides it with distinctive characteristics that may enhance its utility in chemical synthesis and biological applications .

Halogenation of benzamide derivatives is a crucial step in the synthesis of 2-Bromo-3,4-difluorobenzamide, as it introduces bromine and fluorine atoms into the aromatic ring. Electrophilic aromatic substitution is the primary method used, where halogen atoms are introduced via reaction with halogen sources in the presence of Lewis acids such as aluminum chloride or iron(III) chloride. The regioselectivity of this reaction is influenced by the electronic nature of the substituents on the benzamide ring, enabling selective halogenation at the desired positions.

Recent research demonstrates that the use of N-halosuccinimides as halogen sources, catalyzed by transition metal complexes such as pentamethylcyclopentadienyl iridium(III), can achieve mild and efficient halogenation. The choice of solvent, such as hexafluoroisopropanol, further enhances the reaction by lowering the activation energy, leading to higher yields and selectivity for the ortho positions relative to the amide group [1] [2] [3].

| Halogenation Method | Halogen Source | Catalyst/Condition | Yield (%) | Reference |

|---|---|---|---|---|

| Electrophilic aromatic substitution | Bromine, Fluorine gas | Aluminum chloride, Iron(III) chloride | 45–70 | [3] |

| N-halosuccinimide method | N-bromosuccinimide, N-fluorosuccinimide | Pentamethylcyclopentadienyl iridium(III), hexafluoroisopropanol | 65–90 | [1] [2] |

Directed Ortho-Metalation Approaches

Directed ortho-metalation is a powerful strategy for functionalizing the ortho positions of benzamide derivatives. The amide group acts as a directing group, enabling regioselective lithiation at the ortho position using strong bases such as n-butyllithium. The resulting aryllithium intermediate can subsequently react with electrophilic halogen sources to introduce bromine or fluorine atoms [4] [5] [6].

This approach offers high regioselectivity and is particularly useful for synthesizing polysubstituted aromatics, such as 2-Bromo-3,4-difluorobenzamide, where multiple halogen atoms are required in specific positions.

| Step | Reagent/Base | Electrophile | Product Formation | Reference |

|---|---|---|---|---|

| Ortho-lithiation | n-butyllithium | Bromine, fluorine source | Aryllithium intermediate | [4] [5] |

| Electrophilic quench | Bromine, fluorine source | — | Halogenated benzamide | [6] |

Palladium-Catalyzed Cross-Coupling Modifications

Palladium-catalyzed cross-coupling reactions are widely employed for the modification of benzamide derivatives, enabling the introduction of various substituents at specific positions. In the context of 2-Bromo-3,4-difluorobenzamide, these reactions facilitate the formation of carbon–carbon and carbon–heteroatom bonds, expanding the molecular diversity and complexity [7] [8] [9].

Key methodologies include Suzuki–Miyaura, Heck, and denitrogenative cross-coupling reactions. These protocols utilize organoboronic acids, organostannanes, or organozinc reagents as coupling partners, with palladium(0) or palladium(II) complexes as catalysts. The reactions proceed under mild conditions and exhibit high functional group tolerance.

| Cross-Coupling Type | Catalyst/Condition | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura | Palladium acetate, XantPhos | Aryl/alkenyl boronic acid | 60–85 | [7] [9] |

| Denitrogenative | Palladium acetate, XantPhos | DABAL-Me3, triethylaluminum | 55–80 | [7] |

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a rapid and efficient approach for the preparation of benzamide derivatives, including 2-Bromo-3,4-difluorobenzamide. This technique involves anchoring the starting material to a solid support, enabling sequential reactions such as alkylation, halogenation, and cyclization with minimal purification steps [10] [11] [12].

Recent advancements highlight the use of resin-bound bromoacetamide as a precursor, which undergoes monoalkylation and subsequent cyclization to yield the desired benzamide derivatives. Solid-phase synthesis is particularly advantageous for generating compound libraries and facilitating high-throughput screening.

| Step | Solid Support | Key Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| Resin attachment | Bromoacetamide resin | o-phenylenediamine | 70–90 | [10] [12] |

| Halogenation/cyclization | Solid support | Aldehyde, halogen source | 65–88 | [11] |

Process Optimization and Yield Enhancement

Optimization of synthetic processes is essential for maximizing yield and efficiency in the production of 2-Bromo-3,4-difluorobenzamide. Strategies include the systematic variation of reaction parameters such as temperature, solvent, catalyst concentration, and reaction time. The use of automated reactors and self-optimizing algorithms has been shown to significantly enhance yields while reducing experimental workload [13] [14].

For example, Bayesian optimization algorithms can efficiently identify optimal reaction conditions, achieving yields up to 79.1 percent for related benzamide derivatives while reducing the number of required experiments by over 27 percent. Flow chemistry techniques also contribute to improved scalability and reproducibility.

| Optimization Parameter | Effect on Yield | Reference |

|---|---|---|

| Temperature and time | Increased conversion | [13] |

| Solvent selection | Enhanced selectivity | [14] |

| Catalyst loading | Improved efficiency | [13] [14] |

| Automated optimization | Yield up to 79.1% | [14] |